
Glyoxal-bis(carbethoxy-imide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl ethane-1,2-diylidenedicarbamate typically involves the reaction of ethane-1,2-diylidenedicarbamate with diethylamine under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional purification steps to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl ethane-1,2-diylidenedicarbamate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as hydroxide ions or amines replace one of the ethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of diethyl ethane-1,2-diylidenedicarboxylate.
Reduction: Formation of diethyl ethane-1,2-diyldicarbamate.
Substitution: Formation of substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl ethane-1,2-diylidenedicarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers.
Mécanisme D'action
The mechanism of action of diethyl ethane-1,2-diylidenedicarbamate involves its interaction with specific molecular targets, such as enzymes and receptors . It can inhibit or activate these targets, leading to various biological effects. The compound may also interfere with cellular pathways, affecting processes like cell division and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl ethane-1,2-diyldicarbamate: Similar structure but with methyl groups instead of ethyl groups.
Diethyl pentane-1,5-diyldicarbamate: Similar functional groups but with a different carbon chain length.
Diethyl 2,2-dichloroethane-1,1-diyldicarbamate: Contains additional chlorine atoms, leading to different reactivity.
Uniqueness
Diethyl ethane-1,2-diylidenedicarbamate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot . Its rarity and specialized use in research further highlight its uniqueness .
Propriétés
Numéro CAS |
35896-51-6 |
|---|---|
Formule moléculaire |
C8H12N2O4 |
Poids moléculaire |
200.19 g/mol |
Nom IUPAC |
ethyl (NE)-N-[(2E)-2-ethoxycarbonyliminoethylidene]carbamate |
InChI |
InChI=1S/C8H12N2O4/c1-3-13-7(11)9-5-6-10-8(12)14-4-2/h5-6H,3-4H2,1-2H3/b9-5+,10-6+ |
Clé InChI |
STPPAPQQMQVSNN-NXZHAISVSA-N |
SMILES isomérique |
CCOC(=O)/N=C/C=N/C(=O)OCC |
SMILES canonique |
CCOC(=O)N=CC=NC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


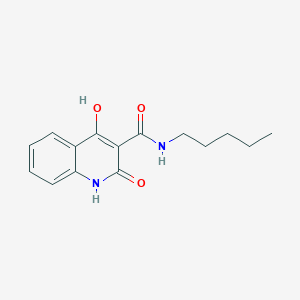

![2-[(Aminocarbonyl)amino]-5-chlorobenzoic acid](/img/structure/B12002154.png)
![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(4-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12002163.png)
![9-Chloro-2-(4-methylphenyl)-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002172.png)
![5-(4-methoxyphenyl)-4-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12002180.png)
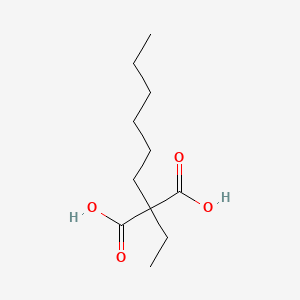
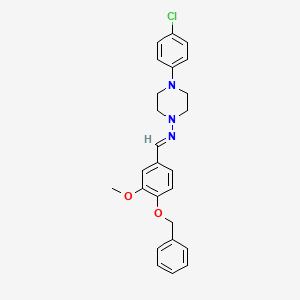
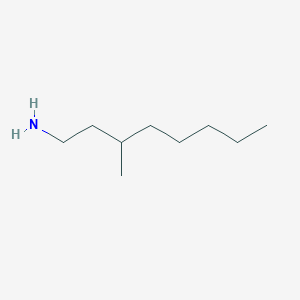
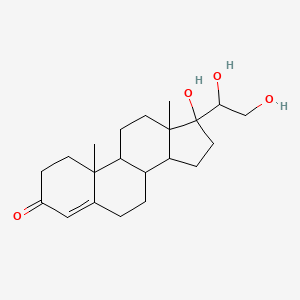
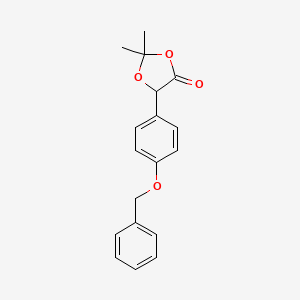
![N'-[1-(4-aminophenyl)ethylidene]isonicotinohydrazide](/img/structure/B12002210.png)
![2-(2-nitrophenoxy)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B12002215.png)

